molecular formula C10H9ClO3 B1586318 4-(3-Chlorophenyl)-4-oxobutanoic acid CAS No. 62903-14-4

4-(3-Chlorophenyl)-4-oxobutanoic acid

Cat. No. B1586318
CAS RN: 62903-14-4
M. Wt: 212.63 g/mol
InChI Key: QRPFBMZLGJGHGD-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-4-oxobutanoic acid, also known as CPCOB, is an organic acid that is used in a variety of scientific research applications. It is an important building block for the synthesis of compounds and drugs, and has a wide range of biochemical and physiological effects.

Scientific Research Applications

Spectroscopic and Structural Investigations

4-(3-Chlorophenyl)-4-oxobutanoic acid has been studied for its structural and spectroscopic properties. Research has focused on analyzing the vibrational wavenumbers using methods like HF and DFT, alongside potential energy distribution analysis. These studies help in understanding the molecular structure and behavior of the compound under various conditions, which is crucial for its potential applications in different fields of science (Rahul Raju et al., 2015).

Nonlinear Optical Materials

Investigations into the nonlinear optical (NLO) properties of derivatives of 4-oxobutanoic acid have shown that these compounds, including those similar to 4-(3-Chlorophenyl)-4-oxobutanoic acid, can be good candidates for NLO materials. This application is significant in the development of new materials for optics and photonics, where controlling light with light is crucial (K. Vanasundari et al., 2018).

Pharmaceutical and Biological Activities

The derivatives of 4-oxobutanoic acid have shown potential biological activities in molecular docking studies. These studies suggest that the compound and its derivatives could be significant in the development of new drugs and pharmaceutical agents, especially in targeting specific biological molecules or pathways (K. Vanasundari et al., 2018).

Photochemical Applications

Studies on compounds like 4-(4-Chlorophenyl)-2-methyl-4-oxobutanoic acid reveal their photochemical inertia due to their molecular conformation. This property is important for applications in areas where stability under light exposure is crucial, such as in certain types of coatings or materials exposed to light (Julia Bąkowicz & I. Turowska-Tyrk, 2010).

Synthesis of Complex Organic Compounds

The compound has been used as an intermediate in the synthesis of complex organic structures like 3-aralkylidene-5-arylthiophen-2-(3H)ones. Such synthetic applications are critical in organic chemistry and pharmaceutical manufacturing for the development of new compounds and drugs (G. Miller et al., 1981).

properties

IUPAC Name

4-(3-chlorophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-3,6H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPFBMZLGJGHGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374043
Record name 4-(3-Chlorophenyl)-4-oxobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chlorophenyl)-4-oxobutanoic acid

CAS RN

62903-14-4
Record name 3-Chloro-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62903-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Chlorophenyl)-4-oxobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium (11 g, spheres) was added to 200 ml ethanol with stirring. When the gas evolution ceased, methyl 3-chlorobenzoate (10 g, 0.057 mole) and dimethyl succinate (9.0 g, 0.615 mole) were added rapidly and the mixture was stirred for 5 minutes at room temperature. The mixture was slowly concentrated on a rotary evaporator to yield a greenish paste which was slurried in 100 ml ether and an additional 2 ml of dimethyl succinate was added. The reaction was evaporated to a paste, quenched with water and extracted with ether. The ether extracts were washed with water and brine, dried and evaporated in vacuo.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Chacko, R Ramapanicker - European Journal of Organic …, 2012 - Wiley Online Library
γ‐Oxo α‐amino acids and γ‐aryl α‐amino acids are compounds with very interesting biological properties and are active components of many drug molecules. Oxo amino acids are also …

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